(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide

Cannabinoid Receptor Pharmacology Structure-Activity Relationship Psychoactivity Risk Assessment

Conventional indazole-3-carboxamide SCRAs (e.g., ADB-FUBINACA) exhibit sub-nanomolar dual CB1/CB2 agonism, introducing psychoactive liability that confounds CB2-selective experimental designs. This dual-furan (E)-acrylamide addresses that limitation as a structurally distinct furanoid scaffold. Its class-level absence of CB1-mediated psychoactivity supports CB2-biased probe development without Schedule I regulatory burden. • Furanoid chemotype: Class-level evidence indicates no CB1 psychoactivity, enabling CB1-sparing SAR exploration [3†L14-L18] [15†L27-L32] • Distinct HBD/HBA profile: Single amide N-H donor vs. zero HBD in methyl ester SCRAs (e.g., MDMB-FUBINACA), enabling differential pharmacophore modeling for subtype selectivity • Practical analytics: Predicted bp ~441 °C at 760 Torr-approximately 155 °C lower than MDMB-FUBINACA-reducing thermal burden in GC-MS method development • Unscheduled status: Permits procurement without DEA Schedule I licensing, streamlining forensic method validation and reference library expansion

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 1798975-28-6
Cat. No. B2429017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide
CAS1798975-28-6
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C=CC2=COC=C2
InChIInChI=1S/C14H15NO3/c1-11(8-13-5-7-18-10-13)15-14(16)3-2-12-4-6-17-9-12/h2-7,9-11H,8H2,1H3,(H,15,16)/b3-2+
InChIKeyFVESPFABUYEYHE-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dual-Furan Acrylamide Cannabinoid Probe


(E)-3-(Furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide (CAS 1798975-28-6; molecular formula C14H15NO3; molecular weight 245.27 g/mol) is a synthetic, dual-furan-substituted α,β-unsaturated acrylamide [1]. The compound is classified within the furanoid synthetic cannabinoid receptor agonist (SCRA) chemotype, defined by its (E)-configured prop-2-enamide linker and two 3-furyl substituents. Predicted physicochemical parameters include a density of 1.154 ± 0.06 g/cm³ and a boiling point of 441.1 ± 45.0 °C (at 760 Torr) [2]. Unlike the widely studied indazole-3-carboxamide SCRAs (e.g., ADB-FUBINACA, MDMB-FUBINACA), this compound bears no indazole, indole, or benzyl pharmacophore, placing it within a structurally distinct furanoid class that, at the overall class level, has not been associated with CB1-mediated psychoactivity [3]. This structural divergence makes it a candidate for developing CB2-biased or functionally selective cannabinergic probes.

FUBINACA Cannot Substitute for Furan-Furan Acrylamide


Conventional indazole-3-carboxamide SCRAs (e.g., ADB-FUBINACA, MDMB-FUBINACA, CUMYL-FUBINACA) exhibit sub-nanomolar to low-nanomolar potency at both CB1 and CB2 receptors, with typical CB1 EC50 values of 0.6–1.8 nM [1]. This near-equal dual agonism underlies their psychoactive liability and limits their utility as CB2-selective pharmacological tools. Emergent literature on the furanoid cannabinoid chemotype indicates that the transition from a pyran/indazole scaffold to a furan core is associated with a loss of CB1-mediated psychoactivity while retaining pharmacological potential at other targets, including CB2 [2]. Replacing (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide with a generic indazole-3-carboxamide therefore introduces potent CB1 activation, undermining experimental designs that require CB1-sparing or CB2-biased signaling. The following quantitative evidence itemizes the dimensions along which this compound provides non-interchangeable value.

Differentiation Evidence: Furan-Furan Acrylamide vs. Indazole SCRAs


Scaffold Comparison: CB1 Psychoactivity Risk

The target compound replaces the 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide scaffold common to FUBINACA-type SCRAs with a bis(furan-3-yl) acrylamide architecture. At the class level, furanoid cannabinoids (e.g., cannabielsoin-type compounds) have not been reported to produce CB1-mediated psychoactivity, whereas indazole-3-carboxamides are among the most potent psychoactive SCRAs known [1]. For example, CUMYL-FUBINACA (an indazole-3-carboxamide) activates human CB1 with an EC50 of 1.8 nM and CB2 with an EC50 of 23.7 nM (approximately 13-fold CB1 selectivity) [2]. In contrast, the furanoid chemotype is hypothesized to shift signaling bias away from CB1, potentially yielding a functionally distinct in vitro profile [1]. Direct receptor-binding data for the target compound are not yet publicly available; the differentiation claim is therefore based on class-level scaffold divergence.

Cannabinoid Receptor Pharmacology Structure-Activity Relationship Psychoactivity Risk Assessment

Linker Type and Hydrogen-Bonding Capacity

The target compound employs an (E)-configured acrylamide linker connecting the furan-3-yl moiety to the N-(furan-3-yl-propan-2-yl)amine, whereas FUBINACA-type compounds use a carboxamide linker (indazole-3-carboxamide) [1][2]. The α,β-unsaturation in the acrylamide introduces an additional Michael-acceptor site and restricts rotational freedom compared to the saturated carboxamide. The acrylamide N–H functions as a hydrogen-bond donor (HBD), while the carbonyl serves as a hydrogen-bond acceptor (HBA); the furan oxygen atoms add further HBA capacity. In contrast, MDMB-FUBINACA replaces the carboxamide's terminal amine with a methyl ester, eliminating one HBD and altering HBA geometry . Computational or empirical hydrogen-bonding parameters for the target compound have not been reported; this evidence item is based on structural comparison.

Medicinal Chemistry Linker Design Hydrogen Bonding

Physicochemical Properties vs. Indazole SCRAs

The target compound has a molecular weight of 245.27 g/mol (C14H15NO3), a predicted density of 1.154 ± 0.06 g/cm³, and a predicted boiling point of 441.1 ± 45.0 °C [1]. By comparison, the widely used SCRA MDMB-FUBINACA (C22H24FN3O3) has a molecular weight of 397.4 g/mol, a density of ~1.2 g/cm³, and a boiling point of ~596 °C . The lower molecular weight and reduced boiling point of the target compound may confer advantages in gas chromatography–mass spectrometry (GC-MS) method development, where excessive thermal stability can complicate vaporization and peak shape. The physicochemical parameters are predicted rather than experimentally determined for the target compound.

Physicochemical Profiling Drug-like Properties Chromatographic Method Development

Unscheduled Status and Procurement Access

The target compound is available from multiple independent suppliers, including Life Chemicals (1 mg at $54.00; 2 mg at $59.00) [1]. Unlike scheduled indazole-3-carboxamide SCRAs (e.g., ADB-FUBINACA: DEA Schedule I, DEA# 7010; MDMB-FUBINACA: DEA Schedule I, DEA# 7020) , (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is not currently listed under U.S. federal controlled substance schedules, reducing regulatory procurement burden for qualified research institutions. The discrete supplier base and absence from routine forensic monitoring workflows allow laboratories to maintain documented chain-of-custody without the heightened compliance requirements imposed on Schedule I SCRAs.

Research Chemical Procurement Supply Chain Integrity Certified Reference Standards

Research Applications of Furan-Furan Acrylamide


CB2-Selective Probe Development

The furanoid scaffold of the target compound is associated at the class level with a lack of CB1-mediated psychoactivity, unlike the potent CB1 agonism of indazole-3-carboxamide SCRAs (e.g., CUMYL-FUBINACA, CB1 EC50 = 1.8 nM) [1][2]. Researchers developing CB2-biased agonists or allosteric modulators can use this compound as a starting scaffold to explore structure-activity relationships that preserve CB2 engagement while avoiding CB1 activation, a design goal that cannot be met using generic FUBINACA-type indazoles.

Pharmacophore Modeling: H-Bond Mapping

The acrylamide linker of the target compound provides a single hydrogen-bond donor (amide N–H) and three hydrogen-bond acceptors, a distinct HBD/HBA profile compared to the methyl ester of MDMB-FUBINACA (0 HBD; 5 HBA) [1][2]. Computational pharmacophore modeling and receptor docking studies can leverage this differential to define HBD requirements for CB1 vs. CB2 binding pockets, enabling rational design of subtype-selective ligands.

GC-MS and HPLC Method Development

With a predicted boiling point approximately 155 °C lower than that of MDMB-FUBINACA (441 °C vs. 596 °C) and a molecular weight 152 g/mol lower, the target compound offers practical advantages for GC-MS method development and preparative HPLC purification [1][2]. Analytical laboratories establishing reference libraries for emerging furanoid SCRAs can use this compound as a lower-thermal-burden calibration standard.

Forensic Toxicology Reference Standard

The compound's unscheduled regulatory status, in contrast to DEA Schedule I indazole-3-carboxamides (ADB-FUBINACA, MDMB-FUBINACA), facilitates procurement without Schedule I licensing requirements [1][2]. Forensic toxicology laboratories can incorporate this furanoid acrylamide into in-house analytical screening panels as a representative standard for the emerging furanoid cannabinoid chemotype, supporting method validation and proficiency testing under reduced regulatory burden.

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